molecular formula C16H26N2O3S B5711823 N-(2,4-dimethylpentan-3-yl)-2-[methyl(methylsulfonyl)amino]benzamide

N-(2,4-dimethylpentan-3-yl)-2-[methyl(methylsulfonyl)amino]benzamide

Cat. No.: B5711823
M. Wt: 326.5 g/mol
InChI Key: SUPCCOJSGAWCEN-UHFFFAOYSA-N
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Description

N-(2,4-dimethylpentan-3-yl)-2-[methyl(methylsulfonyl)amino]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as therapeutic agents. This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with a dimethylpentyl group and a methylsulfonylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylpentan-3-yl)-2-[methyl(methylsulfonyl)amino]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of benzoic acid with an amine.

    Introduction of the Dimethylpentyl Group: The dimethylpentyl group can be introduced via alkylation reactions using appropriate alkyl halides under basic conditions.

    Attachment of the Methylsulfonylamino Group:

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylpentan-3-yl)-2-[methyl(methylsulfonyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylpentan-3-yl)-2-[methyl(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylpentan-3-yl)-2-[methyl(methylsulfonyl)amino]benzoate
  • N-(2,4-dimethylpentan-3-yl)-2-[methyl(methylsulfonyl)amino]benzylamine
  • N-(2,4-dimethylpentan-3-yl)-2-[methyl(methylsulfonyl)amino]benzyl alcohol

Uniqueness

N-(2,4-dimethylpentan-3-yl)-2-[methyl(methylsulfonyl)amino]benzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new molecules with improved efficacy and safety profiles.

Properties

IUPAC Name

N-(2,4-dimethylpentan-3-yl)-2-[methyl(methylsulfonyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3S/c1-11(2)15(12(3)4)17-16(19)13-9-7-8-10-14(13)18(5)22(6,20)21/h7-12,15H,1-6H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPCCOJSGAWCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)NC(=O)C1=CC=CC=C1N(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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